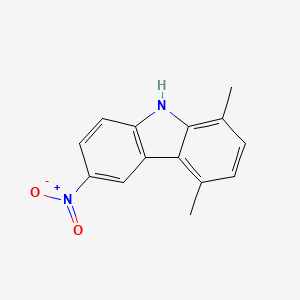

1,4-Dimethyl-6-nitro-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-6-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEENCKLKSYVWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158193 | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133591-38-5 | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,4 Dimethyl 6 Nitro 9h Carbazole and Its Derivatives

Direct Nitration Pathways of Carbazole (B46965) and Dimethylcarbazole Scaffolds

The introduction of a nitro group onto a pre-existing carbazole or dimethylcarbazole framework is typically achieved through electrophilic aromatic substitution. The position of nitration is governed by the electronic properties of the carbazole ring system and any existing substituents.

Electrophilic Aromatic Nitration Mechanisms and Regioselectivity

The carbazole nucleus is an electron-rich system, making it susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly influences the electron density distribution within the rings. In unsubstituted carbazole, electrophilic substitution, including nitration, preferentially occurs at the C-3 and C-6 positions, which are para to the nitrogen atom and are the most electronically activated sites. The presence of activating alkyl groups, such as the two methyl groups in a 1,4-dimethylcarbazole, further enhances the electron density of the ring system, though their directing effects must be considered in conjunction with the powerful directing effect of the nitrogen atom. Alkyl groups are generally ortho/para directors. youtube.com Therefore, in a 1,4-dimethyl-9H-carbazole, the C-6 position remains a highly favorable site for electrophilic attack.

The regioselectivity of nitration can be influenced by various factors, including the nitrating agent, solvent, and reaction temperature. nih.gov While traditional methods often yield mixtures of isomers, modern protocols aim for higher selectivity. frontiersin.orgnih.gov

Optimized Conditions for Nitrocarbazole Synthesis

Achieving high yields and specific regioselectivity in the nitration of carbazoles requires carefully optimized conditions. Various nitrating agents have been employed, ranging from traditional mixed acids to milder reagents.

For many carbazole systems, nitrating agents such as fuming nitric acid, 70% nitric acid, copper(II) nitrate (B79036), or cerium(IV) ammonium (B1175870) nitrate have been used to produce 3-mononitro or 3,6-dinitro carbazoles as the primary products. nih.gov The use of urea (B33335) nitrate in acetic acid has also been reported as an effective and mild nitrating agent for preparing mononitrocarbazoles. researchgate.net

In the context of substituted indolo[3,2-b]carbazoles, a related class of compounds, it was found that using acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) at low temperatures (e.g., -20 °C) significantly improved the regioselectivity and yield of the desired nitro product. nih.gov This approach helps to avoid side reactions and over-nitration. nih.gov For the specific synthesis of 3-nitro-1,4-dimethyl-9H-carbazole derivatives, a procedure involving the dropwise addition of a solution of acetic anhydride (B1165640) and fuming nitric acid to a cooled solution (-15 °C) of the 1,4-dimethyl-9H-carbazole derivative in dichloromethane (B109758) has been successfully employed. nih.gov

Below is a table summarizing various nitration conditions for carbazole and related structures:

| Starting Material | Nitrating Agent | Solvent | Temperature | Product(s) | Yield | Reference |

| 1,4-Dimethyl-9H-carbazole derivative | Acetic anhydride, Fuming nitric acid | Dichloromethane | -15 °C | 3-Nitro-1,4-dimethyl-9H-carbazole derivative | Not specified | nih.gov |

| Indolo[3,2-b]carbazole | Acetyl nitrate (5 equiv) | Dry CH₂Cl₂ | -20 °C | 2,8-Dinitro-indolo[3,2-b]carbazole | 88% | nih.gov |

| Indolo[3,2-b]carbazole | Fuming nitric acid (5 equiv) | Dry CH₂Cl₂ | Not specified | Mixture of product and byproducts | Not specified | nih.gov |

| Unsubstituted Carbazoles | Fuming or 70% nitric acid | Acetic anhydride (optional) | Not specified | 3-Mononitro or 3,6-dinitro carbazoles | Not specified | nih.gov |

| Unsubstituted Carbazoles | Copper(II) nitrate or Cerium(IV) ammonium nitrate | Not specified | Not specified | 3-Mononitro or 3,6-dinitro carbazoles | Not specified | nih.gov |

Role of Acetic Anhydride and Fuming Nitric Acid in Nitration Protocols

The combination of fuming nitric acid and acetic anhydride is a common and effective nitrating system. In this mixture, these reagents react to form acetyl nitrate (CH₃COONO₂), which is a key reactive species. quora.comstackexchange.com The formation of acetyl nitrate is an exothermic reaction. stackexchange.com

Acetyl nitrate is considered a milder nitrating agent compared to the nitronium ion generated in a mixture of nitric and sulfuric acids. quora.com This milder nature can be advantageous for sensitive substrates like carbazoles and furans, preventing oxidation and other side reactions. quora.com The reaction of acetyl nitrate with an aromatic compound can proceed through an electrophilic substitution mechanism. wuxibiology.com For particularly reactive substrates, the reaction may proceed via a six-membered ring transition state, involving an intramolecular transfer of a proton to the acetate (B1210297) group. wuxibiology.com

This reagent system has been used for the nitration of various aromatic and heterocyclic compounds. nih.govnih.gov For example, a mixture of acetic anhydride and fuming nitric acid is used for the nitration of 1,4-dimethyl-9H-carbazole derivatives to yield the corresponding 3-nitro compounds. nih.gov The reaction is typically performed at low temperatures to control the reactivity and improve selectivity. nih.gov

Construction of the 1,4-Dimethyl-9H-carbazole Core

The synthesis of the 1,4-dimethyl-9H-carbazole core is the foundational step before the introduction of the nitro group. Several synthetic strategies exist for constructing this tricyclic system.

Condensation Reactions with Indole (B1671886) Derivatives and 1,4-Diketones

A widely used and efficient method for the synthesis of the 1,4-dimethyl-9H-carbazole scaffold is the acid-catalyzed condensation reaction of an appropriate indole derivative with a 1,4-diketone, specifically acetonylacetone (2,5-hexanedione). nih.govacs.org

In a typical procedure, an indole derivative is refluxed with acetonylacetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a solvent like ethanol (B145695). nih.gov This reaction leads to the formation of the carbazole ring system through a sequence of condensation and cyclization-aromatization steps. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions. nih.gov A general scheme for this reaction is the treatment of an indole with acetonylacetone and p-TSA in ethanol under reflux for several hours. nih.gov This approach has been utilized to prepare various chloro-1,4-dimethyl-9H-carbazoles, which are then subjected to further functionalization like nitration. nih.gov

Advanced Ring-Closure Methodologies

Beyond the classical condensation methods, more advanced strategies for carbazole synthesis have been developed. These often provide access to more complex or highly functionalized carbazole derivatives.

One such approach involves the Cadogan reaction, which is a reductive cyclization of nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine (B44618) or triethyl phosphite. tandfonline.comnih.gov This method can be used to form the central pyrrole (B145914) ring of the carbazole system. Microwave-assisted synthesis has been shown to significantly shorten the reaction times for this type of cyclization. tandfonline.com

Another modern strategy is the transition-metal-free, base-promoted condensation of 2-nitrocinnamaldehydes or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones. nih.gov This method allows for the construction of highly functionalized carbazoles through a one-pot procedure involving the in situ cleavage of an N-O bond under non-reductive conditions. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of carbazole alkaloids. nih.gov This methodology involves the RCM of 2,2-diallyl-3-oxindole derivatives, followed by a ring-rearrangement-aromatization sequence to furnish the carbazole core. nih.gov

Furthermore, palladium-catalyzed coupling reactions, such as the Suzuki coupling, have been employed to synthesize aryl-substituted 1,4-dimethyl-9H-carbazoles. mdpi.comresearchgate.netnih.gov While this method is typically used to add substituents to a pre-formed carbazole, it demonstrates the utility of modern cross-coupling chemistry in the functionalization of the carbazole scaffold.

Derivatization Strategies for 1,4-Dimethyl-6-nitro-9H-carbazole

The chemical modification of the this compound scaffold is a key step in the synthesis of a variety of functionalized carbazole derivatives. These derivatization strategies primarily focus on the transformation of the nitro group at the 6-position and the introduction of new substituents through cross-coupling reactions.

Catalytic Transfer Hydrogenation for Aminocarbazole Formation

The reduction of the nitro group on the carbazole ring is a fundamental transformation that yields the corresponding amino derivative, 6-amino-1,4-dimethyl-9H-carbazole. This amine serves as a crucial intermediate for further functionalization. Catalytic transfer hydrogenation is a widely employed method for this purpose due to its efficiency and milder reaction conditions compared to direct hydrogenation with flammable hydrogen gas. nih.gov This technique involves the use of a hydrogen donor in the presence of a metal catalyst.

A common and effective method for the reduction of nitroarenes is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a hydrogen source with palladium on carbon (Pd/C) as the catalyst. nih.govunivie.ac.at This system is highly efficient for converting aromatic nitro compounds to their corresponding anilines. nih.gov The reaction is typically carried out by refluxing the nitrocarbazole substrate with hydrazine hydrate in a solvent like methanol (B129727) in the presence of a catalytic amount of Pd/C. nih.gov The palladium catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group, leading to its reduction. nih.gov This method is advantageous because it is a simple, efficient, and highly selective process for the reduction of nitroarenes. nih.gov

General Reaction Conditions for Nitroarene Reduction using Hydrazine Hydrate and Pd/C:

| Parameter | Condition |

|---|---|

| Substrate | Halogenated Nitroarene (1 mmol) |

| Catalyst | 5% Pd/C (13 mg) |

| Hydrogen Donor | NH₂NH₂·H₂O (10 mmol) |

| Solvent | Methanol (5 mL) |

| Temperature | 80 °C (Reflux) |

| Time | 5 min |

Data derived from a general procedure for selective reduction of halogenated nitroarenes. nih.gov

Stannous chloride (SnCl₂) is another widely used reagent for the reduction of aromatic nitro compounds. scispace.comnjit.edu This classical method is effective for synthesizing aryl amines in good yields. scispace.com The reaction is typically performed by treating the nitro-substituted carbazole with stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol. scispace.commtu.edu The reaction mixture is often heated to facilitate the reduction. researchgate.net Although effective, iron powder has been reported to be superior in some cases, offering higher tolerance for sensitive functional groups and yielding the desired aryl amines in high yields with simpler purification. scispace.com

General Procedure for Nitro Reduction with Stannous Chloride:

| Component | Amount |

|---|---|

| Nitroarene | 0.967 mmol |

| Reagent | SnCl₂·2H₂O (10.0 mmol) |

| Solvent | Ethanol (5 mL) |

| Conditions | Ultrasonic irradiation for 2 h at 30 °C |

Data derived from a general procedure for the reduction of aryl nitro compounds. scispace.com

When reducing a functionalized nitroarene like this compound, which may contain other reducible or sensitive groups, chemoselectivity becomes a critical consideration. The goal is to selectively reduce the nitro group without affecting other functionalities. Catalytic transfer hydrogenation using hydrazine hydrate and Pd/C offers a high degree of chemoselectivity. nih.gov It has been shown to be effective for the selective reduction of halogenated nitroarenes, leaving the halogen substituents intact under controlled conditions. nih.gov The choice of reaction conditions, such as temperature and heating method (reflux vs. sealed tube), can be manipulated to control the selectivity. nih.gov

Similarly, stannous chloride is known for its chemoselective reduction of nitro groups in the presence of other sensitive functionalities like halides, carbonyls, nitriles, and esters. scispace.com However, side reactions such as O-dealkylation have been observed with SnCl₂ when O-alkylated nitrobenzene (B124822) derivatives are heated in ethyl acetate. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can influence the efficiency of the reduction, generally improving it. nih.gov Therefore, a careful selection of the reducing agent and reaction conditions is paramount to achieve the desired aminocarbazole product without unintended side reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the carbazole nucleus. researchgate.net These reactions typically involve the coupling of a carbazole derivative, functionalized with a halide or a boronic acid at the 6-position, with a suitable coupling partner.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. d-nb.info In the context of 1,4-dimethyl-9H-carbazole derivatives, this methodology allows for the introduction of various aryl and heteroaryl groups at the 6-position.

A synthetic approach involves the reaction of a 6-bromo-1,4-dimethyl-9H-carbazole derivative with an aryl or heteroaryl boronic acid. For instance, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole has been successfully coupled with phenylboronic acid and 2-fluoro-5-methoxyphenylboronic acid. mdpi.comresearchgate.net The reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) and water, using a base such as sodium carbonate (Na₂CO₃) and a palladium catalyst, commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net

Alternatively, 1,4-dimethyl-9H-carbazole-6-boronic acid can be synthesized and then coupled with various aryl and heteroaryl halides to produce the corresponding 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comnih.gov This strategy provides a flexible route to a wide range of substituted carbazoles.

Representative Suzuki-Miyaura Coupling Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole | 67% |

| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | 2-fluoro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 1,4-dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole | - |

Data sourced from Caruso et al. (2008). mdpi.comresearchgate.net

Functionalization of Bromo-Substituted 1,4-Dimethyl-3-nitro-9H-carbazoles

A key strategy for the synthesis of derivatives of this compound involves the functionalization of bromo-substituted precursors. For instance, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole serves as a versatile intermediate. nih.govresearchgate.net This compound can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups at the 6-position. nih.govresearchgate.net

The general procedure involves reacting the bromo-substituted carbazole with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.gov This methodology allows for the synthesis of a diverse range of 6-aryl-1,4-dimethyl-3-nitro-9H-carbazoles. nih.govresearchgate.net

Table 1: Suzuki-Miyaura Coupling of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|

Further functionalization can be achieved by manipulating the nitro group, for example, through reduction to an amino group, which can then be further modified.

Oxidative Substitution Reactions at the 4-Position

Substitution at the 4-position of the carbazole nucleus is generally challenging due to lower reactivity and steric hindrance. primescholars.com However, oxidative substitution reactions have been shown to be effective in certain cases. primescholars.comresearchgate.net For instance, the oxidative substitution of 1-amino-3,6-di-tert-butyl-9H-carbazole at the 4-position has been reported to yield a carbazole-1,4-diimine type compound. primescholars.com This reaction is facilitated by the presence of an activating amino group at the 1-position. primescholars.com While this specific example does not directly involve this compound, it demonstrates a potential, albeit challenging, pathway for functionalization at the C-4 position of the carbazole core. The success of such reactions is highly dependent on the substituents already present on the carbazole ring. researchgate.net

Other Functionalization Approaches and Novel Methodologies

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for carbazole synthesis and functionalization. rsc.orgresearchgate.net These approaches often aim to improve reaction efficiency, reduce the number of synthetic steps, and increase molecular diversity.

Domino reactions, also known as tandem or cascade reactions, offer an efficient route to complex molecules from simple starting materials in a single operation. A novel domino reaction has been developed for the synthesis of 3-nitrocarbazoles, which are key precursors for various functional materials and biologically active compounds. thieme-connect.comresearchgate.net This particular method involves a Henry reaction, dehydration, and intramolecular benzannulation of 2-alkynylindole-3-carbaldehydes with nitromethane. thieme-connect.comresearchgate.net This process allows for the formation of two new carbon-carbon bonds under basic conditions, providing a direct route to the 3-nitrocarbazole core. thieme-connect.com

Table 2: Domino Synthesis of 3-Nitrocarbazoles

| 2-Alkynylindole-3-carboxaldehyde Substrate | Base | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Phenylethynyl)-indole-3-carboxaldehyde | KOtBu | 60 | 4-Phenyl-3-nitrocarbazole | 90 | thieme-connect.com |

| Substrates with electron-donating groups | KOtBu | 60 | Corresponding nitrocarbazoles | 75-88 | thieme-connect.com |

| Substrates with electron-withdrawing groups | KOtBu | 60 | Corresponding nitrocarbazoles | 75-88 | thieme-connect.com |

Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Rh, Pd)

Metal-catalyzed reactions are powerful tools for the construction of the carbazole skeleton. nih.gov Palladium and rhodium catalysts have been extensively used for annulation and cyclization reactions to form the central pyrrole ring of the carbazole. researchgate.netnih.gov For example, gold-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols provides an efficient route to carbazole derivatives under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H activation is another effective strategy. nih.gov These methods often offer high efficiency and regioselectivity. organic-chemistry.org

Copper-mediated annulation reactions have also been employed in the synthesis of carbazole-based systems, such as in the formation of selenophene-bridged carbazole dimers. nih.govelsevierpure.com

One-pot syntheses have gained significant attention as they offer a more sustainable and efficient alternative to traditional multi-step procedures by minimizing waste and saving time and resources. researchgate.netrsc.org Several one-pot methods for the synthesis of carbazoles have been reported. One such approach involves the Friedel-Crafts reaction of indoles with β-nitro-β,γ-unsaturated ketones, followed by an acid-promoted and microwave-assisted intramolecular cyclization. researchgate.net Another example is the palladium-catalyzed N-arylation of anilines with aryl triflates, followed by an oxidative coupling to afford carbazoles in good to excellent yields. rsc.org

A metal-free, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides has also been developed, proceeding through condensation, cyclization, and dehydrogenation using molecular oxygen as the oxidant. rsc.org

Synthetic Challenges and Efficiency Enhancements

Despite the numerous synthetic methods available, challenges remain in the synthesis of carbazole derivatives. Key challenges include achieving regioselectivity, especially for substitutions at the less reactive positions like C2, C4, C5, and C7. primescholars.comrsc.orgchim.it Functional group tolerance and the need for harsh reaction conditions in some classical methods also present obstacles. researchgate.netorganic-chemistry.org

Regioselectivity Control in Substitution Reactions

The introduction of a nitro group at the C-6 position of the 1,4-dimethyl-9H-carbazole scaffold is a classic example of an electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents already present on the carbazole ring. The carbazole nucleus itself is an electron-rich aromatic system, which generally directs incoming electrophiles to positions 3, 6, and 9. However, the presence of the two methyl groups at C-1 and C-4 introduces additional complexity in predicting the reaction's regioselectivity.

Research into the nitration of 1,4-dimethyl-9H-carbazole derivatives has shown a strong preference for substitution at the C-3 position. For instance, the nitration of 1,4-dimethyl-9H-carbazole using a mixture of fuming nitric acid and acetic anhydride in dichloromethane at low temperatures yields 3-nitro-1,4-dimethyl-9H-carbazole derivatives. nih.gov Similarly, the nitration of 6-bromo-1,4-dimethyl-9H-carbazole results in the formation of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, again with the nitro group entering at the 3-position. mdpi.com This preference can be attributed to the electronic and steric environment of the carbazole core.

Achieving nitration at the C-6 position, therefore, requires strategic manipulation of reaction conditions or the use of starting materials where the more reactive positions are blocked. One potential strategy involves a multi-step synthesis where a directing group is first installed at a position that favors subsequent substitution at C-6, and is later removed.

Modern synthetic methods offer more precise control over regiochemistry. Palladium-catalyzed cross-coupling reactions, for example, provide a powerful tool for constructing specifically substituted carbazoles. nih.govnih.gov A synthetic route could involve the synthesis of a 6-halo-1,4-dimethyl-9H-carbazole intermediate, followed by a coupling reaction. While not a direct nitration, methods like Suzuki-Miyaura coupling have been successfully used to prepare 6-aryl-1,4-dimethyl-9H-carbazoles from 6-bromo-1,4-dimethyl-9H-carbazole. researchgate.net

The challenge of regioselectivity is a central theme in carbazole synthesis. oregonstate.eduacs.org Researchers have developed various strategies to overcome this, including the use of specific catalysts and protecting groups to direct substitution to the desired position. tandfonline.com For instance, iodine-catalyzed [4+2] annulation of β-formyl ketones with indoles has been shown to be a regioselective method for synthesizing diphenyl-substituted carbazoles. acs.org While not directly applicable to the target molecule, this highlights the ongoing development of regioselective synthetic protocols.

| Starting Material | Reagents and Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-dimethyl-9H-carbazole derivatives | HNO₃, acetic anhydride, CH₂Cl₂, -15 °C | 3-Nitro-1,4-dimethyl-9H-carbazole derivatives | Demonstrates the strong directing effect towards the C-3 position for nitration. | nih.gov |

| 6-bromo-1,4-dimethyl-9H-carbazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, reflux | 1,4-dimethyl-6-phenyl-9H-carbazole | Successful substitution at the C-6 position via a cross-coupling reaction. | researchgate.net |

| Indoles and β-formyl ketones | Iodine (catalyst) | Diphenyl-substituted carbazoles | Illustrates a modern, regioselective annulation strategy for carbazole synthesis. | acs.org |

Green Chemistry Principles in Carbazole Synthesis

The synthesis of carbazoles has traditionally involved methods that are often harsh and generate significant chemical waste. rsc.org In recent years, there has been a considerable shift towards developing more environmentally benign and sustainable synthetic routes, in line with the principles of green chemistry. bohrium.com These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

Several green strategies have been successfully applied to the synthesis of the carbazole skeleton and its derivatives:

Metal-Free Synthesis: To avoid the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes have been developed. For example, an NH₄I-promoted, metal-free, formal [2+2+2] annulation of indoles, ketones, and nitroolefins provides an efficient pathway to functionalized carbazoles with high regioselectivity. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rsc.org This technique has been employed for the synthesis of functionalized tetrahydrocarbazoles, highlighting its advantages in terms of reduced solvent usage and shorter reaction times. asianpubs.org

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives like water or ionic liquids is a key aspect of green chemistry. rsc.org An aqueous solution of sodium dodecylsulfate in the presence of dilute nitric acid has been shown to be a mild and regioselective medium for the nitration of aromatic compounds. rsc.org Imidazolium-based ionic liquids have also been used as recoverable and selective catalytic solvent systems for carbazole synthesis. rsc.orgrsc.org

Visible-Light-Promoted Reactions: Photoredox catalysis using visible light is an emerging green technology that allows for reactions to be carried out under mild conditions. The synthesis of carbazoles from sulfilimines has been achieved using visible light irradiation, providing a safer alternative to the use of potentially explosive aryl azides. nih.gov

Recoverable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. Magnetically recoverable palladium nanocatalysts supported on green biochar have been used for the one-pot synthesis of 9H-carbazoles under microwave irradiation, demonstrating a significant reduction in reaction times. organic-chemistry.org

| Green Chemistry Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Metal-Free Synthesis | NH₄I-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins. | Avoids toxic heavy metals, high regioselectivity, and good functional group tolerance. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Microwave irradiation for the synthesis of tetrahydrocarbazoles. | Reduced reaction times, higher yields, and minimal solvent use. | rsc.orgasianpubs.org |

| Greener Solvents | Use of aqueous sodium dodecylsulfate for nitration or ionic liquids as catalytic solvents. | Reduced use of volatile and toxic organic solvents, and potential for catalyst recovery. | rsc.orgrsc.orgrsc.org |

| Visible-Light-Promoted Reactions | Visible light-induced intramolecular C-H amination using sulfilimines as nitrene precursors. | Mild reaction conditions and use of a safer alternative to aryl azides. | nih.gov |

| Recoverable Catalysts | Magnetically recoverable palladium nanocatalyst on biochar for one-pot synthesis. | Easy separation and reuse of the catalyst, and reduced reaction times under microwave irradiation. | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 1,4 Dimethyl 6 Nitro 9h Carbazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For carbazole (B46965) derivatives, ¹H and ¹³C NMR are routinely used to elucidate the complex aromatic structures and confirm the positions of substituents.

The ¹H NMR spectrum of a substituted carbazole provides a wealth of information. The chemical shifts of the protons are indicative of their local electronic environment. For instance, protons on the aromatic rings of carbazole typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The presence of electron-withdrawing groups, such as a nitro group, will further deshield adjacent protons, causing their signals to appear at even lower fields. Conversely, electron-donating groups like methyl groups will cause upfield shifts.

Spin-spin coupling between adjacent protons provides crucial connectivity information. The coupling constants (J values) can help to distinguish between ortho, meta, and para relationships between protons on the aromatic rings. chemicalbook.com For example, a typical ortho-coupling in a carbazole ring system is in the range of 7-9 Hz.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment. The carbon atoms of the carbazole ring system typically appear in the range of δ 110-145 ppm. Carbons bearing the nitro group will be shifted downfield, while those bearing methyl groups will be shifted upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,4-Dimethyl-6-nitro-9H-carbazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.3-7.5 | s |

| H-3 | ~7.3-7.5 | s |

| H-5 | ~8.3-8.5 | d |

| H-7 | ~8.1-8.3 | dd |

| H-8 | ~7.5-7.7 | d |

| NH | ~8.0-9.0 | br s |

| 1-CH₃ | ~2.4-2.6 | s |

| 4-CH₃ | ~2.4-2.6 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~130-135 |

| C-2 | ~120-125 |

| C-3 | ~120-125 |

| C-4 | ~130-135 |

| C-4a | ~122-127 |

| C-4b | ~122-127 |

| C-5 | ~118-123 |

| C-6 | ~140-145 |

| C-7 | ~115-120 |

| C-8 | ~110-115 |

| C-8a | ~138-143 |

| C-9a | ~138-143 |

| 1-CH₃ | ~20-25 |

| 4-CH₃ | ~20-25 |

Note: These are predicted values based on the analysis of similar substituted carbazole structures and general substituent effects in NMR spectroscopy. Actual experimental values may vary.

For more complex carbazole derivatives or in cases of significant signal overlap in 1D spectra, 2D NMR techniques are invaluable. rsc.org These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For a carbazole, it would clearly delineate the spin systems within each of the aromatic rings, confirming the connectivity of the protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is extremely useful for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum of this compound would show correlations from the methyl protons to the C-1 and C-4 carbons, as well as to the adjacent quaternary carbons of the carbazole ring system.

The application of these 2D NMR techniques provides an unambiguous and detailed structural elucidation of complex carbazole derivatives. rsc.orglibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure.

For carbazole itself, the molecular ion is typically the most abundant peak in the spectrum, reflecting the stability of the aromatic ring system. nist.gov In substituted carbazoles like this compound, fragmentation would likely involve the loss of the nitro group (NO₂) or a methyl radical (CH₃). The study of these fragmentation pathways can provide valuable confirmation of the compound's structure.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This allows for the determination of the exact molecular formula of a compound. rsc.orgrsc.org For this compound (C₁₄H₁₂N₂O₂), the calculated monoisotopic mass is 240.0899 g/mol . epa.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the definitive identification of a newly synthesized or isolated compound.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode (ESI+), ionization typically occurs through the addition of a proton ([M+H]⁺) or another cation like sodium ([M+Na]⁺). rsc.orgnih.gov For carbazole derivatives, both protonated molecules and radical cations (M⁺·) have been observed, with the relative intensities being influenced by the ESI source parameters and the nature of the substituents. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. capes.gov.br The technique is highly sensitive and provides accurate molecular weight information. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| EI-MS | Electron Ionization | 240 (M⁺·) and fragment ions | Molecular weight and structural information from fragmentation |

| HRMS | ESI or other | 240.0899 (e.g., [M+H]⁺ = 241.0972) | Exact mass and determination of molecular formula |

| ESI-MS | ESI+ | 241 ([M+H]⁺), 263 ([M+Na]⁺) | Molecular weight of polar and thermally labile compounds |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of the parent 9H-carbazole shows a characteristic N-H stretching frequency around 3419 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3051 cm⁻¹. The C-N stretching and out-of-plane N-H bending are found at approximately 1450 cm⁻¹ and 727 cm⁻¹, respectively.

For this compound, the presence of the nitro group would introduce strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The methyl groups would exhibit C-H stretching and bending vibrations.

Based on data from analogous structures, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbazole) | Stretching | ~3420 |

| C-H (Aromatic) | Stretching | ~3050 |

| C-H (Methyl) | Stretching | 2950-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

NO₂ (Nitro)

Asymmetric Stretching

~1550

NO₂ (Nitro)

Symmetric Stretching

~1350 | C-N (Carbazole) | Stretching | ~1330 | | C-H (Aromatic) | Out-of-plane Bending | 900-675 | | N-H (Carbazole) | Out-of-plane Bending | ~730 |

This table is generated based on characteristic vibrational frequencies of carbazole and its derivatives.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, a detailed analysis of the crystallographic data of highly similar nitro-substituted carbazole derivatives allows for a reliable prediction of its structural features. nih.govnih.gov

Studies on compounds like 1-nitro-9H-carbazole and 2-nitro-3-phenyl-9H-carbazole reveal that the carbazole ring system is essentially planar. nih.govnih.gov For instance, in 1-nitro-9H-carbazole, the deviation from the least-squares plane of the carbazole ring is minimal. nih.govresearchgate.net The nitro group is typically found to be slightly tilted with respect to the plane of the carbazole ring. nih.govresearchgate.net In 1-nitro-9H-carbazole, this dihedral angle is reported to be 4.43 (9)°. nih.govresearchgate.net

Based on these observations, the expected crystallographic data for this compound are projected and presented in the table below.

| Parameter | Expected Value/Characteristic | Source Analogy |

| Crystal System | Monoclinic | 1-nitro-9H-carbazole nih.govresearchgate.net |

| Space Group | P2₁/n or similar centrosymmetric | 1-nitro-9H-carbazole nih.govresearchgate.net |

| Molecular Conformation | Carbazole ring system is largely planar | 1-nitro-9H-carbazole, 2-nitro-3-phenyl-9H-carbazole nih.govnih.gov |

| Nitro Group Orientation | Slightly tilted from the carbazole plane | 1-nitro-9H-carbazole nih.govresearchgate.net |

| Intermolecular Interactions | N—H⋯O hydrogen bonds forming dimers or chains | 1-nitro-9H-carbazole, 2-nitro-3-phenyl-9H-carbazole nih.govnih.gov |

| Intermolecular Interactions | π–π stacking interactions | 2-nitro-3-phenyl-9H-carbazole nih.gov |

This table presents predicted crystallographic data based on the analysis of closely related nitro-substituted carbazole structures.

Computational and Theoretical Investigations of 1,4 Dimethyl 6 Nitro 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. For carbazole (B46965) derivatives, DFT calculations provide deep insights into their geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The carbazole core is largely planar, a characteristic that facilitates π-electron delocalization across the fused ring system. The introduction of two methyl groups at the 1 and 4 positions and a nitro group at the 6 position introduces specific structural and electronic perturbations. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution within the carbazole framework. DFT studies on similar nitro-substituted carbazoles have shown that the nitro group tends to be slightly twisted out of the plane of the carbazole ring. researchgate.netepa.gov

Table 1: Hypothetical Optimized Geometric Parameters for 1,4-Dimethyl-6-nitro-9H-carbazole

| Parameter | Value |

| C1-C2 Bond Length | 1.39 Å |

| C6-N(nitro) Bond Length | 1.47 Å |

| C1-C11-C12 Angle | 108.5° |

| Dihedral Angle (Carbazole Plane - NO2) | ~5° |

Note: The data in this table is hypothetical and based on typical values for similar molecules, as direct computational results for this compound are not available.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and its Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring system, particularly on the pyrrole (B145914) nitrogen and the fused benzene (B151609) rings. The methyl groups may contribute slightly to raising the HOMO energy level. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and is crucial for their application in optoelectronic devices.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 3.30 |

Note: The data in this table is hypothetical and based on trends observed in related carbazole derivatives. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum.

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, as well as for the methyl groups. The electron-withdrawing nitro group would cause a downfield shift (higher ppm values) for the protons and carbons in its vicinity (positions 5, 7, and 8). The methyl protons and carbons would appear in the upfield region of the spectrum. Comparing these predicted shifts with experimental data can serve as a powerful validation of the computed molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations can be used to study the behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations are particularly useful for understanding the conformational flexibility of the molecule and for studying its interactions with other molecules, such as solvents or biological macromolecules. For instance, simulations could reveal how the nitro group's orientation fluctuates or how the molecule might stack with other carbazole units in a solid-state material, which is crucial for predicting its bulk properties.

Structure-Property Relationships Derived from Theoretical Data

By systematically analyzing the data obtained from the aforementioned computational methods, it is possible to establish structure-property relationships for this compound. For example, by comparing the calculated properties of this molecule with those of other carbazole derivatives, one can deduce how the specific combination of methyl and nitro substituents influences its electronic and optical characteristics.

Chemical Reactivity and Mechanistic Studies of 1,4 Dimethyl 6 Nitro 9h Carbazole

Electrophilic Aromatic Substitution Patterns in Substituted Carbazoles

The reactivity of the carbazole (B46965) nucleus in electrophilic aromatic substitution (EAS) is significantly influenced by the nature and position of existing substituents. wikipedia.orgmasterorganicchemistry.com In unsubstituted carbazole, the positions most susceptible to electrophilic attack are 3, 6, and 9. However, the introduction of substituents can alter this pattern. For 1,4-dimethyl-9H-carbazole, standard electrophilic substitution reactions are often unselective, leading to a mixture of products with substitution at the 3, 6, or 9 positions. nih.gov

The presence of electron-donating groups, such as the methyl groups at positions 1 and 4, generally activates the aromatic ring towards electrophilic attack. uci.edu Conversely, electron-withdrawing groups, like the nitro group in 1,4-dimethyl-6-nitro-9H-carbazole, deactivate the ring, making it less susceptible to further electrophilic substitution. This deactivation is a consequence of the reduced electron density in the aromatic system. libretexts.orgmasterorganicchemistry.com For instance, in dinitro-indolo[3,2-b]carbazoles, the strong deactivating effect of two nitro groups renders electrophilic reactions like formylation difficult to achieve.

The mechanism of electrophilic aromatic substitution proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (also known as an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com The first step is typically the rate-determining step because it involves the disruption of the stable aromatic system. masterorganicchemistry.comuci.edu The stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents, plays a crucial role in determining the reaction's regioselectivity and rate. uci.edu

Mechanistic Pathways of Nitration and Reduction Reactions

The formation of nitrocarbazoles can sometimes involve intramolecular rearrangements. While direct nitration is a common method, alternative synthetic routes can proceed through complex mechanistic pathways. For example, the thermolysis of certain precursor molecules, such as 1-(2-nitrophenyl)-5-phenyltetrazole, can lead to the formation of 2-phenylbenzotriazole through a molecular rearrangement that proceeds via a 2-nitrophenyl(phenyl)carbodi-imide intermediate. rsc.org This type of intramolecular reaction, involving the interaction between a nitro group and a carbodi-imide group, represents a novel pathway for the synthesis of specific benzotriazole (B28993) structures and highlights the potential for complex rearrangements in nitro-substituted aromatic systems. rsc.org

Other studies have shown that intramolecular C-H amination reactions can be used for the synthesis of carbazoles. These reactions can be induced by visible light and utilize aryl sulfilimines as an alternative to potentially hazardous azides, proceeding through nitrene intermediates that insert into C-H bonds. nih.gov Furthermore, the synthesis of benzo[a]carbazole derivatives can be achieved via intramolecular cyclization of intermediate pyrrole (B145914) structures, demonstrating another pathway for forming the carbazole ring system. rsc.org

The reduction of the nitro group in nitroaromatic compounds, including this compound, is a fundamental transformation in organic synthesis. This reaction typically proceeds through a series of intermediates. The classical mechanism for the catalytic hydrogenation of nitrobenzene (B124822), for example, involves the sequential formation of nitrosobenzene (B162901) and phenylhydroxylamine, which is then further reduced to aniline. orientjchem.org

Various reducing agents and catalytic systems can be employed for this transformation. Common methods include the use of metals such as iron, tin, or zinc in acidic media, or catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.comwikipedia.org The reduction of 3-nitro-1,4-dimethyl-9H-carbazole derivatives has been successfully achieved using stannous chloride in a mixture of hydrochloric acid and acetic acid to yield the corresponding 3-amino-1,4-dimethyl-9H-carbazoles. nih.gov

Nucleophilic Aromatic Substitution and Derivatization Reactivity

The presence of a strong electron-withdrawing group, such as the nitro group at the 6-position of this compound, significantly activates the carbazole ring towards nucleophilic aromatic substitution (SNAAr). wikipedia.org This activation arises from the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The stability of this intermediate is crucial, and the reaction is favored when the electron-withdrawing group is located ortho or para to the leaving group. libretexts.orgwikipedia.org

The SNAAr mechanism involves two main steps: the addition of a nucleophile to the aromatic ring to form the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.gov The initial addition of the nucleophile is generally the rate-determining step. nih.gov This reactivity allows for the introduction of various nucleophiles onto the carbazole scaffold, enabling the synthesis of a wide range of derivatives.

For example, the bromine atoms in compounds like 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole can undergo nucleophilic substitution reactions. This highlights the potential for derivatization at positions activated by nitro groups. While specific examples of nucleophilic aromatic substitution on this compound are not detailed in the provided context, the general principles of SNAAr suggest that this compound would be a suitable substrate for such reactions, allowing for the displacement of a suitable leaving group (if present) or potentially direct substitution under certain conditions.

Derivatization of the carbazole core is also achieved through other methods like the Suzuki-Miyaura cross-coupling reaction. For instance, 6-aryl-1,4-dimethyl-9H-carbazoles can be synthesized from (5,8-dimethyl-9H-carbazol-3-yl)boronic acid and aryl halides. nih.gov This method provides a selective means of introducing aryl groups at a specific position on the carbazole ring. nih.gov

Stability and Degradation Pathways

The stability of aromatic nitro compounds is influenced by their substituents. Electron-withdrawing groups, such as the nitro group, can affect the electron distribution within the aromatic system.

Under certain conditions, such as catalytic hydrogenation, the nitro group is readily reduced. masterorganicchemistry.comwikipedia.org This transformation is a key degradation pathway under reducing environments. For example, catalytic hydrogenation of benzene (B151609) rings requires harsh conditions like high pressure and temperature due to the stability of the aromatic system. youtube.com However, the presence of a nitro group can facilitate reduction.

The degradation of nitrophenols, which are structurally related to nitrocarbazoles, has been studied using various methods, including catalytic reduction. ubbcluj.ronih.gov These processes often involve the use of metal nanoparticle catalysts and a reducing agent like sodium borohydride. ubbcluj.ro The reaction proceeds via the reduction of the nitro group to an amino group. ubbcluj.ro

Advanced Materials Science and Optoelectronic Applications of 1,4 Dimethyl 6 Nitro 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The inherent properties of the carbazole (B46965) framework, such as its high triplet energy, good thermal stability, and excellent hole-transporting capabilities, make it a cornerstone in the development of materials for organic electronics. rsc.orgrsc.org Functionalization allows for the fine-tuning of its frontier molecular orbital (HOMO/LUMO) energy levels, a critical aspect in the design of efficient multi-layered OLED devices. rsc.org

Carbazole derivatives are widely employed as both emitters and host materials in the emissive layer of OLEDs. rsc.org The choice between acting as a host or an emitter is dictated by the specific molecular design and resulting photophysical properties.

As host materials , carbazole derivatives are particularly valued in phosphorescent OLEDs (PhOLEDs). frontiersin.org To achieve high efficiency, the host material must have a triplet energy (T₁) higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-energy transfer. researchgate.net The native carbazole unit possesses a high triplet energy of approximately 3.0 eV, making it an excellent building block for hosts for blue, green, and red phosphorescent emitters. rsc.orgresearchgate.net By incorporating both electron-donating (dimethyl) and electron-withdrawing (nitro) groups, the resulting derivative can achieve balanced charge injection and transport, which is crucial for creating a wide recombination zone within the emitting layer and improving device efficiency and lifetime. frontiersin.org

As emitters , the fluorescence color of carbazole derivatives can be tuned across the visible spectrum by modifying the substituents on the carbazole core. rsc.org The intramolecular charge transfer (ICT) character arising from the donor-acceptor structure of 1,4-Dimethyl-6-nitro-9H-carbazole would likely result in emission at longer wavelengths (towards the green or red part of the spectrum) compared to unsubstituted carbazole. Furthermore, strategic substitution can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. rsc.orgfrontiersin.org For instance, replacing carbazole with 1,3,6,8-tetramethyl-carbazole in a TADF emitter design was shown to create greater steric hindrance, leading to a more twisted structure that enhances TADF properties and results in OLEDs with an extremely high external quantum efficiency (EQE) of 26.0%. frontiersin.org

Interactive Table: Performance of Various Carbazole-Based Host Materials in PhOLEDs

| Host Material | Dopant (Emitter) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (CE) | Max. Power Efficiency (PE) | Color |

| tMCzPN | - | 26.0% | 65.9 cd/A | 62.7 lm/W | Sky-Blue |

| BTTC | Green Emitter | 21.9% | 69.3 cd/A | 54.2 lm/W | Green |

| Host H2 | FIrpic | 10.3% (at 100 cd/m²) | 23.9 cd/A | 24.9 lm/W | Blue |

| Host H2 | Ir(ppy)₃ | 9.4% (at 1000 cd/m²) | 33.9 cd/A | 34.1 lm/W | Green |

| CPTPO-based | Blue Emitter | 18.4% | - | - | Blue |

Data sourced from studies on various carbazole derivatives to illustrate their potential in OLED applications. frontiersin.org

The carbazole moiety is inherently an excellent hole-transporting material. rsc.org However, for optimal OLED performance, balanced transport of both holes and electrons to the emissive layer is essential. The molecular architecture of this compound, featuring electron-donating dimethyl groups and a powerful electron-withdrawing nitro group, suggests it would possess bipolar charge-transporting properties.

The electron-rich carbazole core, enhanced by the methyl groups, facilitates hole transport. Simultaneously, the nitro group significantly lowers the LUMO energy level, creating a pathway for electron injection and transport. This "A-D-A" (Acceptor-Donor-Acceptor) or "D-A" design strategy is a well-established method for creating efficient electron-transporting materials (ETMs) or bipolar host materials. Research has shown that carbazole derivatives incorporating strong electron-accepting moieties can exhibit electron currents several orders of magnitude higher than conventional materials. Bipolar host materials are highly desirable as they can improve charge balance within the emitting layer, broaden the recombination zone, and thereby reduce efficiency roll-off at high brightness and enhance the operational stability of the device.

The photophysical properties of carbazole derivatives, including their absorption and emission wavelengths, are highly tunable through chemical functionalization. rsc.org The introduction of substituents alters the electronic structure and the energy gap between the HOMO and LUMO.

In this compound, the electron-donating methyl groups at the 1 and 4 positions and the electron-withdrawing nitro group at the 6-position create a significant intramolecular charge transfer (ICT) character in the excited state. This ICT typically leads to a red-shift in the emission spectrum compared to the deep-blue emission of unsubstituted carbazole. The extent of this shift and the resulting emission color can be precisely controlled by the nature and position of the donor and acceptor groups. Studies on other substituted carbazoles have demonstrated that electron-withdrawing groups tend to induce red-shifted emissions. The substitution pattern also plays a crucial role; for example, different linkage positions (ortho, meta, para) can alter the electronic coupling and thus the emission maxima. This inherent tunability allows for the design of carbazole-based emitters that can produce light across the entire visible spectrum, including blue, green, red, and white light for various display and lighting applications. rsc.org

Development of Chemical Sensors and Probes

The unique electronic and photophysical properties of carbazole derivatives also make them excellent candidates for the development of chemosensors. Their strong fluorescence, which can be modulated (quenched or enhanced) by interaction with specific analytes, forms the basis for highly sensitive optical detection methods.

Carbazole-based fluorescent sensors have shown significant promise for the detection of hazardous environmental pollutants. nih.gov A particularly relevant application is the detection of nitroaromatic compounds (NACs), which are common components of industrial effluents and explosive materials. globalspec.com

The sensing mechanism relies on the fluorescence quenching of the electron-rich carbazole derivative upon interaction with an electron-deficient analyte like a nitroaromatic compound. dntb.gov.uamdpi.com When the sensor material is excited, an electron can be transferred from the carbazole's excited state to the lower-lying LUMO of the NAC, a process known as photoinduced electron transfer (PET). This non-radiative decay pathway effectively quenches the fluorescence of the sensor, providing a clear signal for the presence of the analyte. dntb.gov.uamdpi.com Carbazole-based polymers and dendrimers have demonstrated high sensitivity in detecting vapors of explosives like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.comresearchgate.net Given its electron-rich nature, this compound could potentially serve as a fluorescent probe for detecting even more electron-deficient pollutants.

Beyond NACs, carbazole-based probes have been developed for detecting other critical pollutants, including toxic heavy metal ions like mercury (Hg²⁺) and hydrazine (B178648), a highly toxic substance used in rocket fuel and industrial processes. nih.govnih.govresearchgate.net

The structure of this compound is exceptionally well-suited for anion recognition and sensing. The nitrogen atom of the carbazole ring contains a proton (N-H) that can act as a hydrogen bond donor. The strength of this hydrogen bond donation, and thus the affinity for anions, is dramatically increased by the presence of electron-withdrawing groups on the carbazole framework. nih.gov

The nitro group at the 6-position of the target molecule is a powerful electron-withdrawing substituent. It significantly increases the acidity of the N-H proton, making it a much more effective hydrogen bond donor for binding with anions like halides (F⁻, Cl⁻) or oxyanions. nih.govchemrxiv.org Studies on 1,8-diaminocarbazoles substituted with nitro groups have shown that this modification converts the molecule into a colorimetric anion sensor. nih.govchemrxiv.org Upon binding with a basic anion, a distinct color change is observed, which can be detected by the naked eye or by UV-vis spectroscopy. chemrxiv.org This change is often accompanied by a change in fluorescence. However, the high acidity induced by the nitro group can sometimes lead to poor selectivity, as the dominant interaction with many basic anions becomes proton transfer rather than simple hydrogen bonding, resulting in similar color changes for different anions. nih.govchemrxiv.org

Interactive Table: Anion Binding Constants for Substituted 1,8-Diamidocarbazole Receptors

| Receptor Substituent (X) | Anion | Binding Constant (Kₐ) in DMSO-d₆ + 0.5% H₂O (M⁻¹) |

| H | Cl⁻ | 120 |

| Cl | Cl⁻ | 290 |

| CN | Cl⁻ | 1,170 |

| NO₂ | Cl⁻ | 2,130 |

This table illustrates how increasingly electron-withdrawing substituents (like the nitro group) on the carbazole core significantly enhance the binding affinity for anions such as chloride (Cl⁻). Data is adapted from research on model carbazole receptors. nih.gov

Photochemical Applications

The unique electronic structure of this compound, characterized by the electron-donating carbazole core and the electron-withdrawing nitro group, gives rise to interesting photochemical behaviors. These properties are central to its potential applications in photosensitization and other light-driven processes.

Photosensitization Mechanisms

The process of photosensitization involves a molecule, the photosensitizer, absorbing light and transferring the absorbed energy to another molecule. In the context of this compound derivatives, the mechanism is rooted in their ability to undergo efficient intersystem crossing from an excited singlet state to a triplet state upon photoexcitation. The presence of the nitro group, a heavy-atom-like substituent, can enhance spin-orbit coupling, which facilitates this transition.

Photochemical reactions involving carbazoles can proceed through an electron-transfer process upon irradiation of their donor-acceptor complexes. researchgate.net For instance, the photochemical nitration of carbazoles using tetranitromethane is initiated by the formation of an electron-donor-acceptor (EDA) complex. researchgate.net While specific studies on the photosensitization mechanisms of this compound are not extensively documented, the behavior of related nitrocarbazole compounds suggests that they can act as effective triplet photosensitizers.

Light Absorption and Emission Phenomena

The light absorption and emission properties of carbazole derivatives are highly tunable through chemical modification. The introduction of a nitro group at the 6-position of the 1,4-dimethylcarbazole framework significantly influences its electronic transitions.

Upon excitation, this compound exhibits a dominant blue-violet emission with a broad peak centered around 400 nm. nih.gov This emission is associated with the de-excitation from an excited state that has significant charge-transfer character. The photophysical behavior of nitrocarbazoles is complex and can involve both fluorescence from the singlet excited state and phosphorescence from the triplet state, especially at low temperatures. The presence of the nitro group is known to often quench fluorescence while promoting intersystem crossing to the triplet state.

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent |

| 2-Nitro-3-phenyl-9H-carbazole | 260 - 410 nm (Broad) | ~400 nm | Dichloromethane (B109758) |

This table presents data for a structurally related compound to infer the potential properties of this compound.

Polymer Chemistry and Advanced Materials

The ability of carbazole derivatives to be polymerized into electroactive and photoactive polymers has led to their widespread use in advanced materials. This compound, with its reactive sites, serves as a promising precursor for the synthesis of novel functional polymers.

Precursors for Conducting Polymers

Conducting polymers derived from carbazole are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The polymerization of carbazole monomers can be achieved through either chemical or electrochemical methods. rsc.org In electrochemical polymerization, a polymer film is deposited on an electrode surface via oxidative coupling reactions. rsc.org

While the direct polymerization of this compound has not been extensively reported, the synthesis of polymers from related nitro-functionalized carbazoles has been demonstrated. For example, 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole has been successfully electropolymerized. rsc.org The resulting polymer exhibits reversible electrochemical oxidation and interesting electrochromic properties, with its color changing upon the application of a potential. rsc.org The nitro group in such polymers can be subsequently reduced to an amino group, providing a route to further functionalize the polymer and tune its properties. The presence of the nitro group on the carbazole monomer can influence the polymerization process and the final properties of the polymer, such as its conductivity and redox behavior.

High-Performance Coatings and Adhesives

The development of high-performance coatings and adhesives often relies on polymers that offer excellent thermal stability, mechanical robustness, and specific functional properties. While direct applications of this compound in this area are not well-documented, the properties of carbazole-based polymers suggest their potential utility.

Polycarbazoles, known for their high thermal stability and good film-forming properties, can be incorporated into coating formulations to enhance their durability and protective capabilities. The nitro group in this compound could potentially be utilized to promote adhesion to certain substrates through specific interactions. Furthermore, the photochemical reactivity of nitro-aromatic compounds could be exploited in the development of photocurable coatings and adhesives, where the material is hardened or cross-linked upon exposure to light. However, detailed research is required to explore these potential applications for this specific compound.

Supramolecular Chemistry and Recognition Phenomena

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties. The carbazole unit is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and host-guest interactions.

The this compound molecule possesses several features that make it an interesting candidate for supramolecular studies. The N-H group of the carbazole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the crystal structure of 1-nitro-9H-carbazole, molecules are connected via pairs of N—H⋯O hydrogen bonds to form dimers. nih.gov Furthermore, the planar aromatic surface of the carbazole core is conducive to π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures. nist.gov

The presence of both electron-donating (dimethylcarbazole) and electron-withdrawing (nitro) moieties can lead to the formation of charge-transfer complexes with other electron-rich or electron-poor molecules. These specific recognition events are the basis for the development of sensors and molecular switches. While the supramolecular chemistry of this compound itself is a nascent field, the principles derived from related carbazole systems suggest a rich potential for the design of novel supramolecular architectures and functional materials based on this compound.

Molecular Interactions and Biological Relevance of 1,4 Dimethyl 6 Nitro 9h Carbazole Derivatives

Molecular Target Identification and Interaction Mechanisms

The biological effects of 1,4-dimethyl-6-nitro-9H-carbazole and its related derivatives are rooted in their ability to interact with various cellular macromolecules. These interactions can lead to the disruption of critical cellular processes.

DNA Binding Studies and Intercalation

The planar, tricyclic aromatic structure of the carbazole (B46965) skeleton is a key feature that allows these molecules to function as DNA intercalating agents. researchgate.net This mode of interaction involves the insertion of the flat carbazole ring system between the base pairs of the DNA double helix. Such an interaction can disrupt DNA replication and transcription, ultimately leading to cellular apoptosis. While direct DNA binding studies for this compound are not extensively detailed, the mechanism is inferred from related carbazole compounds, such as the anticancer alkaloid ellipticine. Ellipticine, which also possesses a carbazole-like scaffold, is known to exert its antineoplastic effects by intercalating into DNA and inhibiting topoisomerase II. nih.gov The structural similarity suggests that 1,4-dimethyl-carbazole derivatives likely share this ability to interfere with DNA-related processes.

Inhibition of Key Cellular Enzymes (e.g., Topoisomerase II, Tyrosinase)

A primary mechanism through which carbazole derivatives exert their cytotoxic effects is the inhibition of essential nuclear enzymes, particularly topoisomerases. ijrpc.comresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and chromatin remodeling.

Topoisomerase Inhibition: Carbazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.netnih.gov Depending on their specific structural modifications, they can act as either topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors that interfere with the enzyme's relaxation or decatenation activity. nih.gov For instance, certain symmetrically substituted carbazole derivatives have been identified as novel catalytic inhibitors of topoisomerase IIα. nih.gov Studies on various 1,4-dimethylcarbazole derivatives have demonstrated their potential to inhibit the decatenation activity of human topoisomerase II. nih.gov Furthermore, specific 5,8-dimethyl-9H-carbazole derivatives, which are isomers of the 1,4-dimethyl structure, were found to selectively inhibit human topoisomerase I. nih.gov This enzymatic inhibition is a cornerstone of their anticancer potential.

Table 1: Anticancer Activity and Target of Selected Carbazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Molecular Target |

|---|---|---|---|

| **Compound 3*** | MDA-MB-231 | 1.44 ± 0.97 | Topoisomerase I, Actin |

| **Compound 4*** | MDA-MB-231 | 0.73 ± 0.74 | Topoisomerase I, Actin |

| Ellipticine | MDA-MB-231 | 0.44 ± 0.12 | Topoisomerase II, DNA Intercalation |

*Compound 3 is (5,8-dimethyl-9H-carbazol-3-yl)boronic acid and Compound 4 is 3-hydroxy-5,8-dimethyl-9H-carbazole, isomers of the title compound. Data sourced from nih.gov.

This is an interactive table. You can sort and filter the data.

There is currently limited specific information available regarding the inhibition of tyrosinase by this compound derivatives in the reviewed literature.

Receptor Affinity and Ligand Interactions (e.g., Serotonin (B10506) Receptors, Trk Inhibitors)

The versatility of the carbazole scaffold extends to interactions with various cell signaling receptors. While direct data on Trk inhibition by this compound is scarce, related structures have been explored for their affinity to other receptors. For example, research into serotonin transporter inhibitors has involved the synthesis of 6-nitroquipazine (B1217420) derivatives. nih.gov Although not a direct carbazole, quipazine (B1207379) contains a quinoline (B57606) ring system that shares some structural features. A study on 2'-methyl- and 3'-methyl-6-nitroquipazine revealed high binding potency at the serotonin transporter, indicating that the nitro-substituted aromatic system can be a key pharmacophoric element for receptor affinity. nih.gov The 2'-methyl-6-nitroquipazine, in particular, showed potency comparable to known high-affinity agents, suggesting that steric and electronic factors heavily influence binding. nih.gov These findings highlight the potential for nitro-substituted carbazoles to be developed as ligands for various neuroreceptors, though specific studies on this compound are needed.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring. nih.gov SAR studies are crucial for understanding how specific chemical modifications influence molecular interactions and biological outcomes.

Influence of Substituents on Molecular Interactions

The substitution pattern on the 1,4-dimethyl-9H-carbazole core dictates the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its biological activity.

Role of the Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the carbazole scaffold has been shown to enhance antiviral activity. echemcom.com For instance, in a series of chloro-1,4-dimethyl-9H-carbazoles tested for anti-HIV activity, the 3-nitro derivative showed the most promising profile. researchgate.netnih.gov This suggests that the electron-attracting nature of the nitro group is critical for the observed biological effect. nih.gov The position of the nitro group is also vital; photonitration of 9,9'-diethyl-3,3'-dicarbazolyl occurs mainly at the C4 position, indicating that the electronic landscape of the molecule directs substitution and subsequent activity. csuohio.edu

Role of Halogen Substituents: The position of halogen atoms, such as chlorine, is also a determining factor in biological activity. Studies on chloro-1,4-dimethyl-9H-carbazoles revealed that compounds with a chlorine at position 7 exhibited greater anti-HIV activity than those with chlorine at position 8. nih.gov This highlights the sensitivity of the biological target to the precise location of substituents on the carbazole frame.

Influence of N-9 Position Substituents: Modifications at the N-9 position of the carbazole ring are known to modulate activity. The presence of bulky groups at the N-9 position has been associated with significant neuroprotective activity. nih.gov Conversely, for anti-HIV agents, the substituent at the R1 position (adjacent to the N-9) was found to affect antiviral activity in the order of H < NH₂ < NO₂. nih.gov

Table 2: Influence of Substituents on Anti-HIV Activity of 7-chloro-1,4-dimethylcarbazole Derivatives

| Compound | R1 Substituent (at position 3) | Anti-HIV Activity (NL4.3 X4 IC50) |

|---|---|---|

| 7-chloro-1,4-dimethyl-9H-carbazole | H | Moderate |

| 3-amino-7-chloro-1,4-dimethyl-9H-carbazole | NH₂ | Higher than H |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | NO₂ | 1.4 µM (Most active) |